molecular formula C10H10O3 B11909905 1-Methoxy-1H-2-benzopyran-4(3H)-one CAS No. 92617-06-6

1-Methoxy-1H-2-benzopyran-4(3H)-one

Katalognummer: B11909905
CAS-Nummer: 92617-06-6
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: DTMSAHHURJRQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-1H-2-benzopyran-4(3H)-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a methoxy group attached to the benzopyran ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-2-benzopyran-4(3H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methanol in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-1H-2-benzopyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-hydroxy-1H-2-benzopyran-4(3H)-one.

    Reduction: The compound can be reduced to form 1-methoxy-1H-2-benzopyran-4-ol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-Hydroxy-1H-2-benzopyran-4(3H)-one.

    Reduction: 1-Methoxy-1H-2-benzopyran-4-ol.

    Substitution: Various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-1H-2-benzopyran-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-1H-2-benzopyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-1H-2-benzopyran-4(3H)-one can be compared with other benzopyran derivatives, such as:

    1-Hydroxy-1H-2-benzopyran-4(3H)-one: This compound lacks the methoxy group and may exhibit different chemical and biological properties.

    1-Methyl-1H-2-benzopyran-4(3H)-one: The presence of a methyl group instead of a methoxy group can influence its reactivity and biological activity.

    1-Ethoxy-1H-2-benzopyran-4(3H)-one: The ethoxy group can alter the compound’s solubility and interaction with biological targets.

Eigenschaften

CAS-Nummer

92617-06-6

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

1-methoxy-1H-isochromen-4-one

InChI

InChI=1S/C10H10O3/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-5,10H,6H2,1H3

InChI-Schlüssel

DTMSAHHURJRQKS-UHFFFAOYSA-N

Kanonische SMILES

COC1C2=CC=CC=C2C(=O)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.